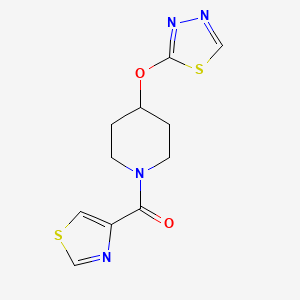
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several steps. For instance, the treatment of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .科学的研究の応用
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural characterization of compounds related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone." For instance, compounds with similar structures have been synthesized to evaluate their antimicrobial activities (L. Mallesha & K. Mohana, 2014). Additionally, research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles has been conducted to understand their antiproliferative activity and structure (S. Benaka Prasad et al., 2018).
Antimicrobial and Antifungal Activities
Compounds related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone" have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, studies have identified derivatives that exhibit good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014). Another study synthesized and evaluated novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular and antifungal activity, finding that some compounds displayed very good activity (Manjoor. Syed et al., 2013).
Anticancer Evaluation
Research into the anticancer potential of related compounds includes the synthesis of derivatives and their evaluation as anticancer agents. One study prepared a compound and allowed it to react with different nucleophile agents for anticancer evaluation, highlighting the potential therapeutic applications of these compounds in cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-10(9-5-18-6-12-9)15-3-1-8(2-4-15)17-11-14-13-7-19-11/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZHCHLWZKXNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

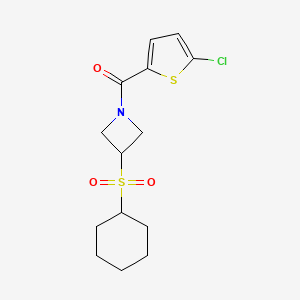
![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)
![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)

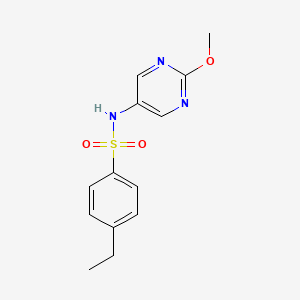
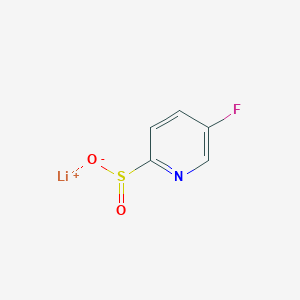


![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732152.png)
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B2732155.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)
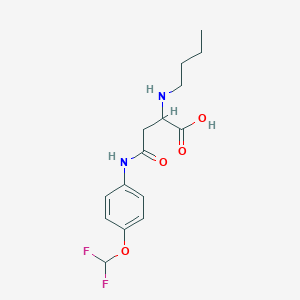
![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)
![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)